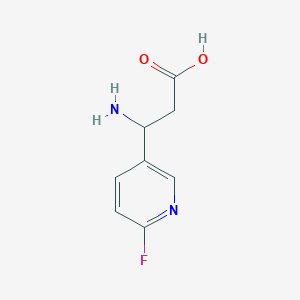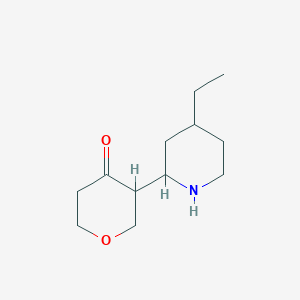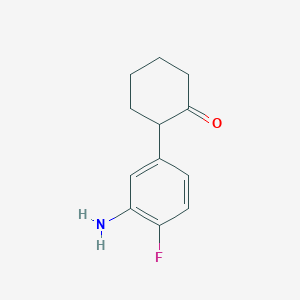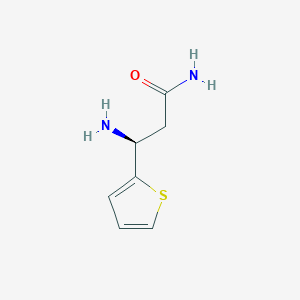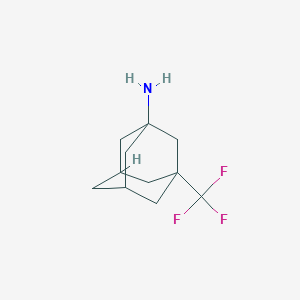
3-(Trifluoromethyl)adamantan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethyl)adamantan-1-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to an adamantane framework. The adamantane structure is a tricyclic hydrocarbon known for its stability and rigidity, making it a valuable scaffold in various chemical applications. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can be advantageous in pharmaceutical and industrial contexts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)adamantan-1-amine typically involves the introduction of a trifluoromethyl group to an adamantane derivative. One common method includes the reaction of 1-adamantylamine with trifluoromethylating agents under controlled conditions. For instance, the reaction of 1-adamantylamine with trifluoromethyl iodide in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(Trifluoromethyl)adamantan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can modify the trifluoromethyl group or the adamantane core.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include trifluoromethylated adamantane derivatives, hydroxylated compounds, and various substituted amines, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-(Trifluoromethyl)adamantan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of trifluoromethylated compounds with biological targets.
Mecanismo De Acción
The mechanism of action of 3-(Trifluoromethyl)adamantan-1-amine involves its interaction with molecular targets through the trifluoromethyl group and the adamantane core. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the adamantane core provides structural stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Adamantylamine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-(Trifluoromethyl)adamantane: Similar structure but without the amine group, affecting its reactivity and applications.
Trifluoromethylated hydrocarbons: Share the trifluoromethyl group but differ in the core structure, leading to varied properties and uses.
Uniqueness
3-(Trifluoromethyl)adamantan-1-amine is unique due to the combination of the trifluoromethyl group and the adamantane core, which imparts both stability and enhanced lipophilicity. This combination makes it particularly valuable in applications requiring robust and lipophilic compounds .
Propiedades
Fórmula molecular |
C11H16F3N |
|---|---|
Peso molecular |
219.25 g/mol |
Nombre IUPAC |
3-(trifluoromethyl)adamantan-1-amine |
InChI |
InChI=1S/C11H16F3N/c12-11(13,14)9-2-7-1-8(3-9)5-10(15,4-7)6-9/h7-8H,1-6,15H2 |
Clave InChI |
HRSPHBYURWVDMU-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3(CC1CC(C2)(C3)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


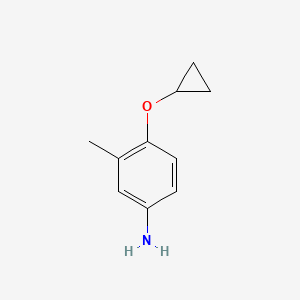
![6-Methoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15272660.png)
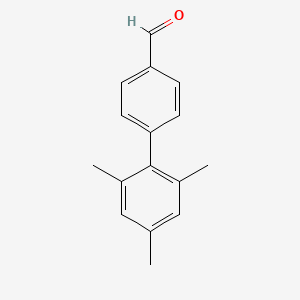

![4-Chloro-2-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol](/img/structure/B15272670.png)

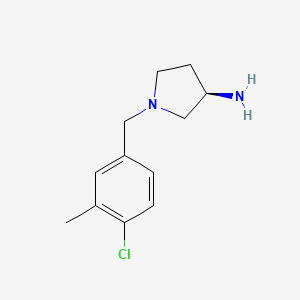
amine](/img/structure/B15272678.png)
![tert-butyl N-[2-(7-oxabicyclo[4.1.0]heptan-1-yl)ethyl]carbamate](/img/structure/B15272684.png)
![N-[4-(methylsulfanyl)phenyl]thiolan-3-amine](/img/structure/B15272688.png)
